2-Ethyl-1-phenothiazin-10-ylbutan-1-one
Description
2-Ethyl-1-phenothiazin-10-ylbutan-1-one is a phenothiazine derivative featuring a ketone functional group at the 1-position of a butanone chain, substituted with an ethyl group at the 2-position. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms, widely studied for their diverse pharmacological and material science applications. This compound’s structure combines the electron-rich phenothiazine core with a ketone side chain, which may influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-ethyl-1-phenothiazin-10-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-3-13(4-2)18(20)19-14-9-5-7-11-16(14)21-17-12-8-6-10-15(17)19/h5-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEGEUDNRNSQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethyl-1-phenothiazin-10-ylbutan-1-one typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through a series of reactions involving the condensation of diphenylamine with sulfur or sulfur-containing reagents.
Butanone Introduction:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Ethyl-1-phenothiazin-10-ylbutan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures . Major products formed from these reactions include sulfoxides, sulfones, and various substituted phenothiazine derivatives .
Scientific Research Applications
2-Ethyl-1-phenothiazin-10-ylbutan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethyl-1-phenothiazin-10-ylbutan-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions and electron transfer processes . It can also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of 2-Ethyl-1-phenothiazin-10-ylbutan-1-one with three related compounds:
Physical and Chemical Properties
- Lipophilicity: The ethyl group in the target compound likely increases lipophilicity compared to shorter-chain analogs like 1-(10H-phenothiazin-10-yl)propan-2-one.
- Electronic Effects: The ketone group in the target compound may act as an electron-withdrawing group, altering the phenothiazine ring’s electron density.
- Crystallographic Data: For 10-[(4-nitrophenyl)ethynyl]-10H-phenothiazine, bond angles (e.g., C12–N1–C1 = 121.74°) and torsion angles (e.g., −151.03° for C7–S1–C6–C1) indicate a non-planar conformation due to steric hindrance from substituents .
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